1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide
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Description
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H28FN3O3 and its molecular weight is 413.493. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) . It suppresses the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells .
Mode of Action
The compound operates based on the mechanism of induced proximity . It is a bifunctional molecule designed to connect BCL6 with a transcriptional activator . One end of the molecule binds to BCL6, while the other end binds to the transcriptional activator BRD4 . This forms a complex with BCL6 and BRD4, where the presence of BRD4 strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway . By forming a complex with BCL6 and BRD4, it reactivates the genes involved in apoptosis that were previously silenced by BCL6 . This leads to the activation of the apoptosis pathway, resulting in the death of cancer cells .
Pharmacokinetics
The compound’s ability to induce proximity between BCL6 and BRD4 could potentially enhance its bioavailability, especially in the treatment of large tumors with poor vascularization .
Result of Action
The compound effectively kills DLBCL cells expressing BCL6 in vitro, including those resistant to chemotherapy and those with TP53 mutations . It upregulates the expression of hundreds of genes, many of which are known targets of BCL6 . In addition to promoting apoptosis, the compound also downregulates the expression of the well-known oncogene MYC .
Action Environment
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-30-21-4-2-3-17(15-21)9-12-25-23(29)18-10-13-27(14-11-18)16-22(28)26-20-7-5-19(24)6-8-20/h2-8,15,18H,9-14,16H2,1H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHQKATGIGOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.